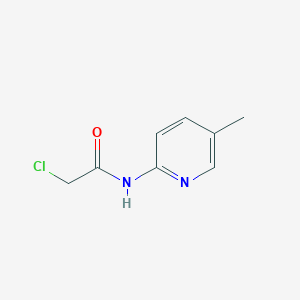

2-chloro-N-(5-methylpyridin-2-yl)acetamide

説明

特性

IUPAC Name |

2-chloro-N-(5-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-6-2-3-7(10-5-6)11-8(12)4-9/h2-3,5H,4H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGPQTBLGABJQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408850 | |

| Record name | 2-chloro-N-(5-methylpyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143416-74-4 | |

| Record name | 2-chloro-N-(5-methylpyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(5-methylpyridin-2-yl)acetamide typically involves the reaction of 5-methyl-2-pyridinamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

5-methyl-2-pyridinamine+chloroacetyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative. This reaction typically requires strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

Oxidation: Potassium permanganate in aqueous solution, heated to 80-90°C.

Reduction: Lithium aluminum hydride in dry ether, under an inert atmosphere.

Major Products:

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of 2-chloro-N-(5-methylpyridin-2-yl)acetic acid.

Reduction: Formation of 2-chloro-N-(5-methylpyridin-2-yl)ethylamine.

科学的研究の応用

Medicinal Chemistry

Role as an Intermediate:

2-Chloro-N-(5-methylpyridin-2-yl)acetamide is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in targeting neurological and inflammatory conditions, making it a valuable building block in drug development.

Case Study:

A study highlighted its use in synthesizing inhibitors for protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. The compound was part of a screening process that identified selective inhibitors with promising therapeutic indices for cancers with specific genetic deletions .

Biological Studies

Enzyme Interaction Studies:

This compound serves as a probe in biochemical assays to investigate enzyme interactions and inhibition mechanisms. Its structure allows it to bind effectively to specific enzymes, facilitating studies on their biological pathways.

Antimicrobial Activity:

Research indicates significant antibacterial properties of this compound against various bacterial strains. For instance, a study reported the following Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound demonstrated higher efficacy compared to standard antibiotics like cefadroxil, indicating its potential as a therapeutic agent against bacterial infections.

Materials Science

Development of Novel Materials:

In materials science, this compound is explored for its potential use in developing materials with specific electronic properties. Its unique chemical structure may contribute to the performance characteristics of new materials.

Industrial Applications

Synthesis of Agrochemicals and Dyes:

The compound is also applied in the synthesis of agrochemicals and dyes, showcasing its versatility beyond medicinal applications. Its ability to undergo various chemical reactions makes it suitable for producing complex organic molecules used in these industries.

作用機序

The mechanism of action of 2-chloro-N-(5-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the acetamide moiety play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies on its binding affinity and specificity are ongoing to elucidate the exact molecular mechanisms .

類似化合物との比較

Comparison with Structurally Similar Chloroacetamide Derivatives

Metabolic and Toxicological Profiles

- Herbicide Metabolites: Chloroacetamide herbicides (e.g., alachlor, metolachlor) metabolize into 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA). These metabolites are carcinogenic in rats via DNA-reactive dialkylbenzoquinone imine formation . In contrast, 2-chloro-N-(5-methylpyridin-2-yl)acetamide lacks documented carcinogenicity, suggesting its safer profile in therapeutic contexts .

- Anticancer Derivatives : Fluorinated analogs (e.g., 5-fluoropyridin-3-yl derivatives) exhibit enhanced cytotoxicity due to electron-withdrawing effects, improving DNA intercalation or topoisomerase inhibition .

Structural and Crystallographic Insights

- Planarity: The coplanar arrangement of non-hydrogen atoms in this compound (r.m.s. deviation: 0.039 Å) contrasts with bulkier derivatives like 2-chloro-N-(3,5-di-tert-butylphenyl)acetamide, where steric hindrance reduces planarity and may limit bioactivity .

- Solubility : Sulfamoyl and pyrimidine-containing derivatives (e.g., 2-chloro-N-(4-sulfamoylphenyl)acetamide) show improved aqueous solubility compared to the parent compound, enhancing pharmacokinetic properties .

生物活性

2-Chloro-N-(5-methylpyridin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

This compound features a chloro group and a pyridine ring, which are known to influence its biological activity. The compound's structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study demonstrated that derivatives of acetamides, including this compound, showed promising antibacterial activity against various strains of bacteria.

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound's efficacy was notably higher than standard antibiotics like cefadroxil, indicating its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. It has shown selective cytotoxicity against certain cancer cell lines while sparing normal cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index (Normal Cells) | Reference |

|---|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | 19-fold lower effect | |

| HeLa (Cervical) | 1.75 | Higher than MCF10A | |

| A549 (Lung) | 0.442 | Not reported |

These findings suggest that the compound could be further developed as a selective anticancer agent.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell proliferation in cancer cell lines by inducing apoptosis through mitochondrial pathways.

- Antibiofilm Activity : It demonstrated significant antibiofilm potential, outperforming standard treatments, which is crucial for combating chronic bacterial infections.

- Targeting Specific Enzymes : Studies suggest that it may inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling.

Case Studies

Several case studies have highlighted the effectiveness of this compound in vivo:

- Mouse Models : In a study involving BALB/c nude mice injected with MDA-MB-231 cells, treatment with the compound resulted in a marked reduction in metastatic nodules compared to control groups, indicating its potential for cancer therapy.

- Safety Profile : A subacute toxicity study conducted on healthy mice indicated a favorable safety profile at doses up to 40 mg/kg, suggesting that the compound could be safe for further development in clinical settings.

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-N-(5-methylpyridin-2-yl)acetamide?

The compound is typically synthesized via nucleophilic substitution. A primary amine (e.g., 5-methylpyridin-2-amine) reacts with chloroacetyl chloride in the presence of a base like triethylamine or under cold conditions in chloroform. The reaction is monitored by TLC, and the product is purified via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1640–1650 cm⁻¹, N–H at ~3300–3500 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR reveals peaks for the methylpyridinyl group (δ ~2.3 ppm for CH₃), chloroacetamide CH₂ (δ ~4.1 ppm), and aromatic protons (δ ~6.8–8.5 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~165–170 ppm) .

- X-ray Crystallography : Determines crystal packing and hydrogen-bonding interactions, critical for understanding solid-state properties .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a key intermediate for synthesizing bioactive molecules, such as:

- Hypoglycemic agents : Derivatives with thiazolidinedione moieties show potential in diabetes research .

- Antimicrobials : Pyridine-acetamide hybrids exhibit activity against bacterial and fungal strains .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

- Solvent Selection : Refluxing ethanol or chloroform-acetone mixtures improve solubility and reduce side reactions .

- Stoichiometry : Using 1.5 equivalents of chloroacetyl chloride relative to the amine minimizes unreacted starting material .

- Catalysis : Triethylamine acts as both a base and catalyst to accelerate condensation reactions .

Q. What strategies mitigate competing side reactions during nucleophilic substitution involving the chloroacetamide group?

- Temperature Control : Reactions under cold conditions (0–5°C) reduce hydrolysis of chloroacetyl chloride .

- Protecting Groups : Temporarily blocking reactive sites on the pyridine ring (e.g., using Boc groups) prevents undesired substitutions .

Q. How do structural modifications (e.g., substituent changes on the pyridine ring) influence the biological activity of derivatives?

- Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance binding to enzymes like α-glucosidase by increasing electrophilicity .

- Hydrogen-Bonding Moieties (e.g., OH, NH₂): Improve solubility and target engagement in antimicrobial studies .

- Methodology : Structure-activity relationship (SAR) studies coupled with molecular docking validate modifications .

Q. What analytical challenges arise in characterizing crystalline forms of derivatives, and how are they addressed?

- Polymorphism : Multiple crystal forms may coexist. Use single-crystal X-ray diffraction to resolve ambiguities .

- Disorder in Crystal Lattices : Refinement with riding hydrogen atoms and isotropic thermal parameters improves model accuracy .

Q. How can researchers resolve contradictions in solubility data across different studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。